molecular formula C11H8ClNO3 B3368894 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid CAS No. 22086-88-0

2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid

Cat. No. B3368894
CAS RN: 22086-88-0
M. Wt: 237.64 g/mol
InChI Key: MCSIVMBXRSMJAI-UHFFFAOYSA-N
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Description

“2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid” is a chemical compound that is part of the oxazole family . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . This compound has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . A process for the synthesis of a similar compound, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid, has been described in a patent .

Scientific Research Applications

Environmental Impact and Degradation

2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid, as part of the broader category of chlorophenols and chlorophenoxy acids, has been extensively studied for its environmental impact and degradation pathways. The environmental presence of similar compounds, especially in agricultural settings, raises concerns about their effects on non-target organisms and ecosystems. Research has highlighted the need for effective degradation strategies to mitigate these impacts, focusing on microbial degradation as a promising approach. The persistence of such compounds in soil and water, coupled with their potential toxic effects, underscores the importance of ongoing research in this area (Islam et al., 2017; Magnoli et al., 2020).

Biotechnological Applications

In the realm of biotechnology, acetic acid bacteria (AAB) play a crucial role in the production of fermented foods and beverages, such as vinegar and kombucha. The unique metabolic pathways of AAB, which include the oxidation of ethanol to acetic acid, are of significant interest for industrial applications beyond food production, including the bioconversion of lignocellulosic biomass. This highlights the versatile applications of acetic acid-related compounds in both traditional and innovative biotechnological processes (Lynch et al., 2019).

Wastewater Treatment

The pesticide industry produces wastewater containing a variety of toxic pollutants, including chlorophenoxy acids. Advanced treatment options are required to reclaim this wastewater, ensuring that harmful compounds do not enter natural water sources. Biological processes, alongside granular activated carbon, have shown promise in removing these contaminants efficiently, underscoring the importance of research in developing sustainable and effective wastewater treatment technologies (Goodwin et al., 2018).

Corrosion Inhibition

In industrial cleaning and maintenance, the prevention of metal corrosion in acidic solutions is a significant challenge. Organic acids, including acetic acid, play a role in developing corrosion inhibitors for both ferrous and non-ferrous metals. Understanding the mechanisms of action and effectiveness of these inhibitors in different acidic environments is crucial for extending the lifespan of industrial machinery and infrastructure (Goyal et al., 2018).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSIVMBXRSMJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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